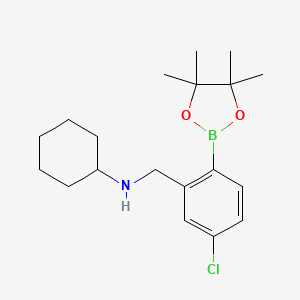

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Description

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability.

Properties

IUPAC Name |

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYRNAJXYNYNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid.

Reduction: Formation of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reaction

The primary application of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester lies in its use as a coupling partner in the Suzuki–Miyaura reaction. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The versatility of this reaction allows for the synthesis of complex molecules with high precision.

Catalytic Protodeboronation

Another significant application is its involvement in catalytic protodeboronation processes. This reaction can be crucial for the removal of boron-containing groups from organic molecules, allowing for further functionalization and modification of compounds, which is valuable in medicinal chemistry and material science .

Solubility Characteristics

The solubility of this compound varies significantly across different solvents. It exhibits enhanced solubility in polar solvents such as chloroform compared to non-polar hydrocarbons. Understanding these solubility properties is essential for optimizing reaction conditions and solvent selection during chemical processes .

| Solvent Type | Solubility |

|---|---|

| Chloroform | High |

| Ethanol | Moderate |

| Hydrocarbons | Low |

Synthesis of Complex Molecules

Research has demonstrated that using this compound in synthetic pathways allows chemists to create complex structures that are otherwise challenging to obtain. For instance, studies have shown its effectiveness in synthesizing substituted phenols and other derivatives that are important in pharmaceuticals .

Development of New Synthetic Methods

Recent advancements have focused on developing new synthetic methods involving this compound to improve yields and reduce by-products during reactions. These methods aim to streamline processes such as the formation of carbon-carbon bonds while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is particularly useful in catalytic processes and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Chlorophenylboronic acid, pinacol ester

- 2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Uniqueness

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the N-cyclohexylaminomethyl group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules that are not easily accessible with other boronic esters .

Biological Activity

4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096334-42-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its boron-containing structure, which is known to interact with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C19H29BClNO2

- Molecular Weight : 349.71 g/mol

- Purity : ≥ 96%

- Physical State : Solid

- Storage Conditions : Store at 0-8 °C

Boronic acids, including this compound, are known to inhibit proteasome activity, which plays a crucial role in protein degradation and regulation within cells. The inhibition of the proteasome can lead to the accumulation of regulatory proteins and ultimately affect cellular processes such as apoptosis and cell cycle progression.

Anticancer Properties

Research has indicated that boronic acid derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid effectively inhibited the growth of various cancer cell lines through proteasome inhibition and subsequent accumulation of pro-apoptotic factors .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of certain enzymes involved in cancer metabolism. The boronate group can form reversible covalent bonds with diols present in the active sites of enzymes, thereby inhibiting their function. This mechanism has been explored in studies focusing on metabolic pathways critical for tumor growth .

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid exhibits significant cytotoxic effects on breast cancer cell lines. The IC50 values indicated a potent inhibitory effect comparable to established chemotherapeutic agents .

- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound leads to reduced tumor size and improved survival rates. These findings suggest that it may have therapeutic potential as part of a combinatorial treatment strategy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for 4-chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester to ensure stability?

Store the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid moisture and prolonged exposure to air, as boronic esters are prone to hydrolysis. Refrigeration (2–8°C) may enhance long-term stability for analogs, but verify stability via periodic NMR or LC-MS analysis .

Q. How can this compound be purified after synthesis?

Purification typically involves column chromatography using silica gel and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). For boronic esters, avoid aqueous workups unless stabilized by pinacol. Recrystallization from anhydrous toluene or dichloromethane-hexane mixtures is also effective .

Q. What analytical techniques are suitable for characterizing this boronic ester?

Use /-NMR to confirm the boronic ester structure (e.g., absence of free boronic acid peaks at ~7 ppm in -NMR). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. FT-IR can detect the B-O stretching vibration (~1350–1310 cm) .

Advanced Research Questions

Q. How does the steric bulk of the N-cyclohexylaminomethyl group influence Suzuki-Miyaura cross-coupling efficiency?

The cyclohexyl group may slow transmetalation due to steric hindrance. Optimize reaction conditions by using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). Additives like KPO or CsCO in anhydrous THF/toluene mixtures improve yields. Monitor reaction progress via TLC or in situ -NMR .

Q. Can this compound act as a hydrogen peroxide (H2 _22O2_22) sensor in biological systems?

While not directly studied, structurally similar boronic esters (e.g., 4-nitrophenyl derivatives) react with HO to form phenolic products detectable at 400 nm. Adapt this by designing a fluorogenic or chromogenic derivative. Validate specificity by testing interference from reactive oxygen species (e.g., O, ONOO) under physiological pH (7.4) and temperature (37°C) .

Q. How to address low yields in coupling reactions involving this boronic ester?

Common issues include hydrolysis or protodeboronation. Ensure anhydrous conditions and degassed solvents. Use Pd(OAc) with QPhos ligand for electron-deficient aryl partners. If protodeboronation occurs, add pinacol (1–2 equiv) to stabilize the boronic ester intermediate. Characterize side products via GC-MS or MALDI-TOF .

Q. What strategies mitigate toxicity risks given limited toxicological data?

Assume potential irritancy (skin/eyes) and handle with nitrile gloves, goggles, and under a fume hood. For in vitro studies, perform MTT assays to assess cytotoxicity. Dispose via licensed hazardous waste services, as boronic acids/esters may persist in aquatic environments .

Methodological Insights

Synthetic route for introducing the N-cyclohexylaminomethyl moiety:

- Step 1: React 4-chloro-2-bromobenzylamine with cyclohexyl isocyanate to form the urea derivative.

- Step 2: Convert the urea to the aminomethyl group via Hoffman degradation.

- Step 3: Install the boronic ester via Miyaura borylation using bis(pinacolato)diboron, Pd(dppf)Cl, and KOAc in dioxane (80°C, 12 h) .

Troubleshooting hydrolysis during storage:

Monitor by -NMR; hydrolysis generates free boronic acid (~7 ppm). Add molecular sieves (3Å) to storage containers. For sensitive applications, derivatize with diethanolamine to form a stabilized trifluoroborate salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.